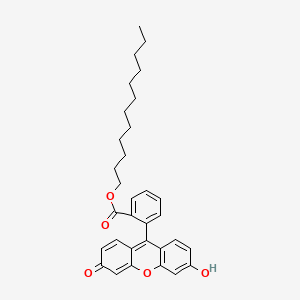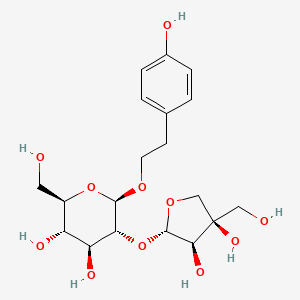
Darendoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darendoside A is a natural product found in Ajuga decumbens and Scutellaria orientalis with data available.
Applications De Recherche Scientifique
Identification and Structural Analysis
Darendoside A was identified as a phenethyl alcohol glycoside isolated from the methanolic extract of Scutellaria orientalis subsp. pinnatifida. Its structure was determined based on chemical and spectral evidence, highlighting its significance in phytochemistry (Çalış et al., 1993).
Biological Activities
A study on Oroxylum indicum stem bark revealed that Darendoside A, along with other phenolic glycosides, exhibited inhibitory effects on nitric oxide production in a microglial cell line, suggesting potential anti-inflammatory properties (Vien et al., 2020).
Synthesis and Chemical Studies
Darendoside A has been a subject of interest in synthetic chemistry, where it was involved in collective syntheses of phenylethanoid glycosides. This research offers insights into the efficient, concise, and divergent synthesis of bioactive glycosides, contributing to advancements in synthetic methodologies (Zhao et al., 2018).
Traditional Medicine and Pharmacognosy
The isolation of Darendoside A from traditional medicinal plants like Rehmannia glutinosa underscores its importance in pharmacognosy and traditional medicine research. Such studies often aim to identify bioactive compounds that could lead to the development of new therapeutic agents (Li et al., 2017).
Propriétés
Numéro CAS |
149596-95-2 |
|---|---|
Nom du produit |
Darendoside A |
Formule moléculaire |
C19H28O11 |
Poids moléculaire |
432.422 |
Nom IUPAC |
(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4-diol |
InChI |
InChI=1S/C19H28O11/c20-7-12-13(23)14(24)15(30-18-16(25)19(26,8-21)9-28-18)17(29-12)27-6-5-10-1-3-11(22)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18+,19-/m1/s1 |
Clé InChI |
WWVATHTYIDDAQF-DERWZFJFSA-N |
SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OCCC3=CC=C(C=C3)O)CO)O)O)O)(CO)O |
Synonymes |
darendoside A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
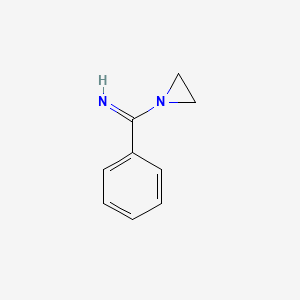
![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)

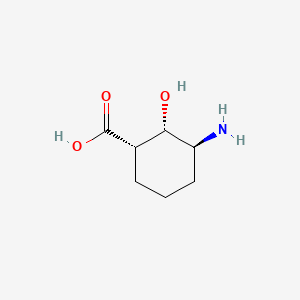
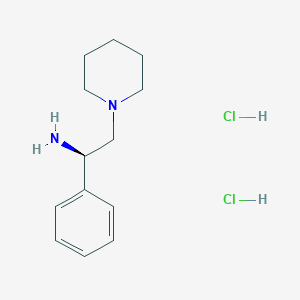



![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)
